molecular formula C9H8FN3O4 B13675927 Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13675927
M. Wt: 241.18 g/mol
InChI Key: GJRMRKWSSGDCTB-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes, followed by subsequent functionalization at the C2 and C6 positions using various coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig reactions . These reactions are carried out under carefully controlled conditions to ensure high selectivity and yield.

Chemical Reactions Analysis

Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8FN3O4

Molecular Weight

241.18 g/mol

IUPAC Name

ethyl 6-fluoro-7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C9H8FN3O4/c1-2-17-9(16)4-3-11-13-6(4)12-7(14)5(10)8(13)15/h3,15H,2H2,1H3,(H,12,14)

InChI Key

GJRMRKWSSGDCTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C(=C(N2N=C1)O)F

Origin of Product

United States

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